Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane as the base structure.
Substitution Reactions:
Alkylation: The methyl and isopropyl groups are introduced via alkylation reactions, often using methyl iodide and isopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation steps required in the synthesis. The reaction conditions typically involve elevated temperatures and pressures to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the cyclohexane ring or the substituents, potentially converting the methoxy group to a methyl group.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include cyclohexane derivatives with reduced substituents.
Substitution: Products vary depending on the nucleophile used, potentially forming new ether or ester compounds.
Scientific Research Applications
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms due to its chiral centers.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic properties, making it a candidate for drug development.
Industry: It can be used in the manufacture of fragrances and flavoring agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4S)-: This is a stereoisomer with a different spatial arrangement of atoms.
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2S,4R)-: Another stereoisomer with distinct stereochemistry.
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-: Yet another stereoisomer with unique properties.
Uniqueness
The (1S,2R,4R) configuration of Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)- imparts specific stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it particularly valuable in stereoselective synthesis and studies of chiral recognition.
Biological Activity
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- is a chiral compound that has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Synthesis and Preparation
Synthetic Routes:
The synthesis of this compound typically involves several steps starting from cyclohexane. Key processes include:
- Substitution Reactions: The introduction of methyl and isopropyl groups through alkylation reactions using reagents like methyl iodide and isopropyl bromide in the presence of sodium hydride as a strong base.
- Catalytic Processes: Industrial production may utilize catalysts such as palladium or platinum to enhance yield and purity under controlled temperatures and pressures.
Antioxidant Properties
Research indicates that cyclohexane derivatives can exhibit significant antioxidant activity. For instance, studies have shown that specific extracts containing similar structural motifs demonstrate varying degrees of radical scavenging capabilities. The antioxidant activity can be quantified using assays such as DPPH and ABTS tests, revealing IC50 values that reflect the compound's efficacy in neutralizing free radicals .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been documented to inhibit the growth of various pathogens. For example, derivatives with methoxy and isopropyl groups have shown effectiveness against bacteria and fungi in vitro. This activity is crucial for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within biological systems. The presence of methoxy and isopropyl groups may enhance its binding affinity to molecular targets, thereby influencing metabolic pathways. This interaction could lead to alterations in enzyme activity or receptor signaling pathways.
Comparative Analysis with Similar Compounds
Compound | Stereochemistry | Biological Activity |
---|---|---|
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- | (1S,2R,4R) | Antioxidant, Antimicrobial |
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4S)- | (1S,2R,4S) | Potentially different biological properties |
Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2S,4R)- | (1R,2S,4R) | Distinct reactivity and interactions |
This table illustrates how variations in stereochemistry can influence the biological activity of cyclohexane derivatives. The (1S,2R,4R) configuration may provide unique properties that enhance its reactivity compared to other stereoisomers.
Study on Antioxidant Activity
A study conducted on various cyclohexane derivatives revealed that those with methoxy groups exhibited superior antioxidant properties compared to their counterparts lacking such functional groups. The results indicated a direct correlation between the presence of these groups and the compound's ability to scavenge free radicals effectively .
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial properties, extracts containing cyclohexane derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control samples. This suggests that modifications in the cyclohexane structure could lead to enhanced antimicrobial activity .
Properties
IUPAC Name |
2-methoxy-4-methyl-1-propan-2-ylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGJLPHFRJNJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862694 | |
Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
81.00 °C. @ 10.50 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | 1-Menthyl methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75326-21-5, 1565-76-0 | |
Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Menthyl methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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